Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1351607-06-1
VCID: VC5121564
InChI: InChI=1S/C14H15N3O4S/c1-2-20-14(19)16-13-15-9-5-6-17(8-11(9)22-13)12(18)10-4-3-7-21-10/h3-4,7H,2,5-6,8H2,1H3,(H,15,16,19)
SMILES: CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CO3
Molecular Formula: C14H15N3O4S
Molecular Weight: 321.35

Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

CAS No.: 1351607-06-1

Cat. No.: VC5121564

Molecular Formula: C14H15N3O4S

Molecular Weight: 321.35

* For research use only. Not for human or veterinary use.

Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate - 1351607-06-1

Specification

CAS No. 1351607-06-1
Molecular Formula C14H15N3O4S
Molecular Weight 321.35
IUPAC Name ethyl N-[5-(furan-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Standard InChI InChI=1S/C14H15N3O4S/c1-2-20-14(19)16-13-15-9-5-6-17(8-11(9)22-13)12(18)10-4-3-7-21-10/h3-4,7H,2,5-6,8H2,1H3,(H,15,16,19)
Standard InChI Key RSKVIGGZVCGIIA-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CO3

Introduction

Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a thiazolopyridine core fused with a furan moiety and an ethyl carbamate group. Its structure suggests potential applications in medicinal chemistry due to the presence of pharmacologically active heterocycles such as thiazole and pyridine. These scaffolds are often explored for their antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Pathways

The synthesis of ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multistep reactions starting from furan derivatives and thiosemicarbazide precursors:

  • Formation of the Thiazolopyridine Core:

    • Reaction of furan-2-carboxylic acid hydrazide with ammonium thiocyanate in acidic ethanol yields a thiosemicarbazide intermediate.

    • Cyclization under basic conditions forms the thiazolopyridine framework.

  • Functionalization with Carbamates:

    • Introduction of the ethyl carbamate group is achieved via reaction with ethyl chloroformate or similar reagents under controlled conditions.

  • Final Product Isolation:

    • Recrystallization or chromatographic purification ensures high-purity compound isolation.

Biological Significance and Applications

The heterocyclic nature of this compound makes it a candidate for various pharmacological evaluations:

  • Antimicrobial Activity:

    • Heterocycles like thiazoles and furans are known for their bacteriostatic and fungistatic properties .

    • The carbamate group may enhance bioavailability by improving solubility.

  • Anticancer Potential:

    • Compounds containing fused thiazole-pyridine systems have shown promise in targeting cancer cell lines due to their ability to interact with DNA or enzymes involved in cell proliferation .

  • Anti-inflammatory Effects:

    • The presence of electron-rich furan rings can modulate oxidative stress pathways.

Analytical Characterization

The compound's identity and purity can be confirmed using advanced analytical techniques:

MethodDetails
IR SpectroscopyCharacteristic peaks for carbamate (C=O stretch ~1700 cm⁻¹) and furan (~1600 cm⁻¹) .
NMR SpectroscopyProton signals for the furan ring (~6–8 ppm) and thiazole protons (~3–5 ppm).
Mass SpectrometryMolecular ion peak at m/z = 308 confirming molecular weight .

Research Findings

Studies on similar compounds have revealed:

  • Strong antimicrobial activity against gram-positive bacteria due to the electron-rich heterocyclic system .

  • Potential enzyme inhibition properties that could be explored for drug design .

Further computational studies and docking experiments could provide insights into the binding mechanisms of this compound with biological targets.

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